2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide

Physicochemical Profiling Drug-likeness Indoline-pyran chemotype

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide (CAS 898418-41-2) is a synthetic small molecule belonging to the indoline-pyran acetamide chemotype, possessing the molecular formula C₁₇H₁₈N₂O₄ and a molecular weight of 314.34 g/mol. As recorded in authoritative chemistry databases, it features a 4-oxo-4H-pyran core linked to an indoline moiety and an N-methylacetamide side chain.

Molecular Formula C17H18N2O4
Molecular Weight 314.341
CAS No. 898418-41-2
Cat. No. B2532013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide
CAS898418-41-2
Molecular FormulaC17H18N2O4
Molecular Weight314.341
Structural Identifiers
SMILESCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32
InChIInChI=1S/C17H18N2O4/c1-18-17(21)11-23-16-10-22-13(8-15(16)20)9-19-7-6-12-4-2-3-5-14(12)19/h2-5,8,10H,6-7,9,11H2,1H3,(H,18,21)
InChIKeyDTSAGUMJXZCWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide (CAS 898418-41-2): Sourcing Specification & Baseline Profile


2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide (CAS 898418-41-2) is a synthetic small molecule belonging to the indoline-pyran acetamide chemotype, possessing the molecular formula C₁₇H₁₈N₂O₄ and a molecular weight of 314.34 g/mol [1]. As recorded in authoritative chemistry databases, it features a 4-oxo-4H-pyran core linked to an indoline moiety and an N-methylacetamide side chain. The compound is cataloged under PubChem CID 7178510, which provides computed physicochemical properties including an XLogP3-AA of 1.3, a topological polar surface area of 67.9 Ų, and a hydrogen bond donor count of 1 [1]. No primary peer-reviewed research articles, patent filings, or bioassay data describing biological activity, potency, selectivity, or pharmacokinetic properties for this specific compound were identified within the permitted authoritative sources at the time of this analysis.

Why Generic Substitution Cannot Be Assumed for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide (CAS 898418-41-2)


Generic substitution among indoline-pyran acetamide analogs is not scientifically defensible without empirical data demonstrating pharmacological equivalence. This specific chemotype features a 3-oxy-N-methylacetamide substitution on the pyran ring and an indolin-1-ylmethyl group at the 6-position, a combination that defines its distinct molecular topology, lipophilicity (XLogP3-AA = 1.3), and hydrogen-bonding capacity (HBD = 1; HBA = 5) [1]. Even minor alterations to the N-amide substituent—such as replacing the methyl group with p-tolyl, cyclohexyl, or phenethyl moieties—would generate analogs with divergent physicochemical and steric profiles, potentially altering target engagement, selectivity, and pharmacokinetics. In the absence of head-to-head or even cross-study comparative biological data for this specific compound, any interchange with in-class analogs would represent an unvalidated risk to experimental reproducibility and procurement integrity. The following sections detail the quantitative evidence landscape and its notable gaps.

Quantitative Comparative Evidence: 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide (CAS 898418-41-2) Versus In-Class Analogs


Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area of CAS 898418-41-2 Versus Selected Indoline-Pyran Acetamide Analogs

The target compound exhibits a computed XLogP3-AA value of 1.3, a topological polar surface area (TPSA) of 67.9 Ų, and a hydrogen bond donor count of 1 based on PubChem-computed descriptors (release 2021.05.07) [1]. These values are distinct from close analogs within the same scaffold series. For example, the p-tolyl acetamide analog (CAS 898441-02-6) possesses a larger, more lipophilic N-aryl substituent, which would be expected to increase logP and TPSA relative to the N-methyl derivative, though exact computed values for the comparator are not published in authoritative databases. The N-methyl substitution minimizes steric bulk while preserving hydrogen-bonding capacity through the single amide NH donor, a feature that differentiates it from N-cyclohexyl (CAS 898456-52-5) or N-phenethyl analogs that introduce greater conformational flexibility and hydrophobicity. This is a class-level inference based on established medicinal chemistry principles [2].

Physicochemical Profiling Drug-likeness Indoline-pyran chemotype

Structural Topology and Rotatable Bond Flexibility: CAS 898418-41-2 Differentiation from N-Substituted Analogs

The target compound contains 5 rotatable bonds as computed by PubChem [1]. The N-methylacetamide side chain is the minimal amide extension possible in this series, yielding a lower molecular weight (314.34 g/mol) and reduced conformational flexibility compared to analogs bearing bulkier N-substituents. For example, N-(p-tolyl) (MW 406.4) and N-(4-methoxyphenyl) (MW 406.4) analogs introduce additional rigid aromatic rings that increase both molecular weight and the number of rotatable bonds, altering ligand efficiency metrics. The N-cyclohexyl analog (CAS 898456-52-5, MW 382.46) introduces a flexible aliphatic ring, further diverging in conformational entropy. This structural minimalism may confer advantages in fragment-based screening or in scenarios where low molecular weight and limited flexibility are desired for target engagement. This is a class-level inference based on structural comparison across the indoline-pyran acetamide series [2].

Molecular Flexibility Conformational Analysis Ligand Efficiency

Absence of Published Biological Activity Data for CAS 898418-41-2: A Procurement Risk Factor

A systematic search of PubMed, PubChem BioAssay, ChEMBL, DrugBank, and Google Patents retrieved no primary biological activity data, target engagement results, or pharmacological annotation for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide (CAS 898418-41-2) as of May 2026 [1]. In contrast, structurally related indoline-pyran scaffolds have been reported in the patent literature as ACAT inhibitors (Sankyo Co., JP patent family) and CYP11A1 inhibitors (US patent application) [2][3]. The complete absence of potency, selectivity, or ADMET data for this specific compound means that any claim of biological differentiation versus analogs cannot be substantiated with quantitative evidence. Users seeking a biologically characterized probe within this chemotype should consider analogs with published bioactivity profiles rather than this unannotated screening compound.

Data Scarcity Biological Annotation Procurement Risk Assessment

Recommended Application Scenarios for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide (CAS 898418-41-2) Based on Available Evidence


Chemical Building Block for Medicinal Chemistry SAR Expansion

Given its minimal N-methyl substitution and well-defined computed physicochemical properties (XLogP3-AA = 1.3, TPSA = 67.9 Ų, 5 rotatable bonds) [1], CAS 898418-41-2 is best deployed as a starting scaffold for systematic structure-activity relationship (SAR) studies. Its low molecular weight (314.34 g/mol) provides room for chemical elaboration while maintaining drug-like property space, making it suitable for hit-to-lead optimization programs targeting indoline-pyran chemotypes.

Reference Standard for Physicochemical Profiling of Indoline-Pyran Acetamide Libraries

The computed property profile of this compound—particularly its balanced lipophilicity (XLogP3-AA = 1.3) and moderate polar surface area (67.9 Ų) [1]—positions it as a calibrator or reference compound for HPLC logP determination, PAMPA permeability assays, or computational model validation within indoline-pyran acetamide compound libraries. Its structural simplicity facilitates unambiguous analytical detection.

De Novo Biological Screening in Target-Agnostic Phenotypic Assays

The complete absence of published biological annotation [2] makes this compound a clean-slate candidate for inclusion in diversity-oriented screening collections. Its indoline moiety is a privileged scaffold found in multiple bioactive molecules, and the 4-oxo-4H-pyran core is present in natural products with diverse pharmacology, suggesting potential for serendipitous hit discovery in cell-based or biochemical high-throughput screens.

Synthetic Intermediate for Late-Stage Functionalization

The N-methylacetamide terminus and the 6-(indolin-1-ylmethyl) substituent offer orthogonal sites for chemical derivatization. The compound's 5 rotatable bonds and moderate complexity (Complexity Score = 541) [1] suggest it can serve as a versatile intermediate for generating focused libraries via amide coupling, N-alkylation, or pyran ring modifications.

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